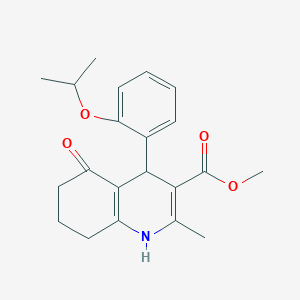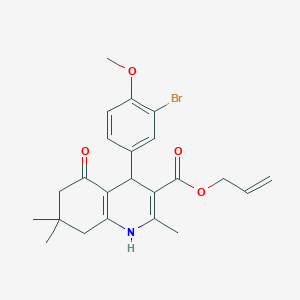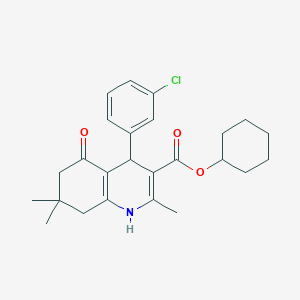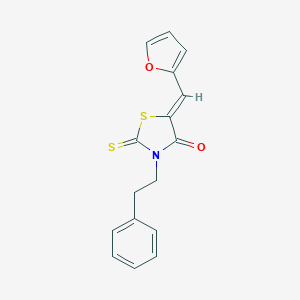
5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The presence of the thioxo group and the furanylmethylene moiety adds to its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of a thiazolidinone derivative with a furanylmethylene precursor. One common method includes the condensation of 2-aminothiazole with a phenethyl aldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to yield thiazolidine derivatives with different substituents.
Substitution: The phenethyl and furanylmethylene groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidine ring and functional groups. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- 3-Phenethyl-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
- 5-(5-(2-chlorophenyl)-furan-2-ylmethylene)-3-phenethyl-2-thioxo-thiazolidin-4-one
- 5-(5-(4-methoxyphenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
Uniqueness
5-(2-FURYLMETHYLENE)-3-PHENETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C16H13NO2S2 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
(5Z)-5-(furan-2-ylmethylidene)-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13NO2S2/c18-15-14(11-13-7-4-10-19-13)21-16(20)17(15)9-8-12-5-2-1-3-6-12/h1-7,10-11H,8-9H2/b14-11- |
InChI 键 |
DLRYUMXVTABEIG-KAMYIIQDSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
手性 SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=S |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


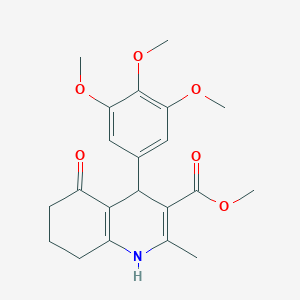

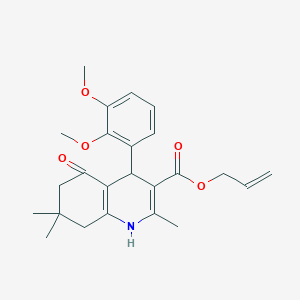
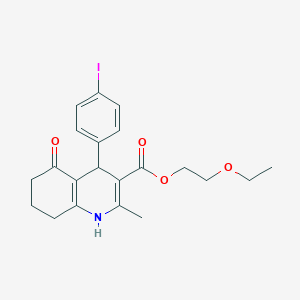
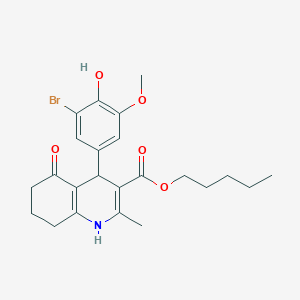
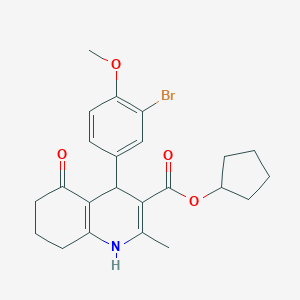
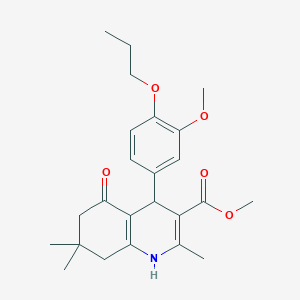
![2-ETHOXYETHYL 2,7,7-TRIMETHYL-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B414817.png)
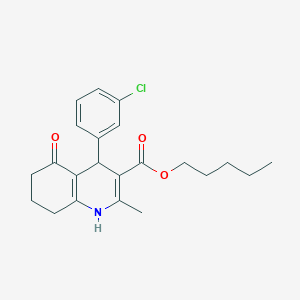
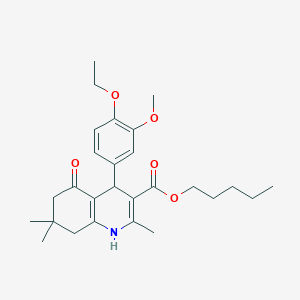
![cyclohexyl 2-methyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B414820.png)
